3-(1H-pyrrol-1-yl)benzohydrazide

Description

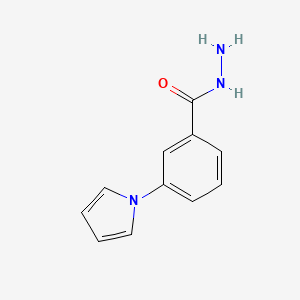

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h1-8H,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTJUPHWPUHAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554594 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112575-83-4 | |

| Record name | 3-(1H-Pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance of the Benzohydrazide Moiety in Chemical Synthesis

The benzohydrazide (B10538) structure is a versatile and highly valued building block in the synthesis of heterocyclic compounds and other medicinally relevant molecules. nih.govnih.gov It is characterized by a phenyl ring attached to a hydrazide functional group (-CONHNH2). This arrangement provides a unique combination of rigidity from the aromatic ring and reactive flexibility from the hydrazide portion.

The hydrazide group is particularly useful as it contains two nucleophilic nitrogen atoms and a carbonyl group, allowing it to participate in a wide range of chemical transformations. It is a key precursor for the synthesis of numerous heterocyclic systems, including 1,3,4-oxadiazoles and pyrazoles. nih.govresearchgate.net Furthermore, the condensation reaction between the terminal -NH2 group of the hydrazide and various aldehydes or ketones readily forms hydrazones (-C=N-NH-CO-). This chemistry is fundamental to creating diverse libraries of compounds for biological screening. Current time information in Bangalore, IN. The benzohydrazide moiety is not merely a synthetic tool; it is recognized as a pharmacophore in its own right, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.gov

Role of the Pyrrole Heterocycle in Pharmaceutical Chemistry

The pyrrole (B145914) ring is a five-membered aromatic heterocycle containing a single nitrogen atom. nih.gov It is a privileged scaffold in pharmaceutical chemistry, appearing in the structure of many natural products (like heme and chlorophyll) and synthetic drugs. nih.gov The significance of the pyrrole nucleus stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. nih.govnih.gov

Hybrid Structures As Advanced Chemical Scaffolds: the Case of Pyrrolyl Benzohydrazides

Conventional Synthetic Routes to Pyrrolyl Benzohydrazides

Traditional methods for synthesizing benzohydrazide derivatives, including those containing a pyrrole moiety, often rely on well-established reaction pathways. These routes typically involve the formation of the hydrazide functional group from either a carboxylic acid or an ester precursor.

Coupling Reactions of Substituted Benzoic Acid Hydrazides

One common approach involves the coupling of a pre-formed benzohydrazide with another molecule. For instance, new series of N'-(2-(substituted phenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted phenoxy)acetyl)benzohydrazides have been synthesized. researchgate.netnih.gov This is achieved by reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenylacetic acids using a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). nih.gov This method allows for the introduction of diverse substituents onto the benzohydrazide scaffold.

Similarly, palladium-catalyzed cross-coupling reactions represent a powerful tool for creating C-C or C-N bonds, which can be employed in the synthesis of complex benzohydrazide derivatives. nih.gov These reactions offer a high degree of control and can be used to introduce aryl or heteroaryl groups. nih.gov

Hydrazinolysis of Ester Precursors

A widely used and fundamental method for the synthesis of hydrazides is the hydrazinolysis of esters. researchgate.net This reaction involves treating an ester, such as methyl 4-tert-butylbenzoate, with hydrazine hydrate in a suitable solvent like methanol. nih.gov The reaction proceeds via nucleophilic substitution at the carbonyl carbon of the ester, replacing the alkoxy group with the hydrazinyl group to form the desired hydrazide. researchgate.net This method is often the final step in a multi-step synthesis after the pyrrole ring has been attached to the benzoic acid framework. For example, methyl 3-(1H-pyrrol-1-yl)benzoate can be reacted with hydrazine hydrate to yield this compound. This process is applicable to a wide range of esters, including methyl, ethyl, n-propyl, and isopropyl esters. google.com

| Starting Ester | Reagent | Product | Reference |

| Methyl 4-tert-butylbenzoate | Hydrazine hydrate | 4-tert-butylbenzohydrazide | nih.gov |

| Methyl 3,4,5-trihydroxybenzoate | Hydrazine hydrate | 3,4,5-Trihydroxybenzohydrazone | biointerfaceresearch.com |

| Methyl benzoate | Hydrazine hydrate | Benzohydrazide | researchgate.net |

Multi-Step Synthesis Strategies

The synthesis of this compound and its analogues often requires a multi-step approach, particularly when building the molecule from simpler starting materials. nih.gov For example, a synthesis could begin with the esterification of a substituted benzoic acid, followed by the introduction of the pyrrole ring, and culminating in the hydrazinolysis of the ester to form the final benzohydrazide. nih.gov

Another multi-step strategy involves synthesizing novel benzohydrazide derivatives containing dihydropyrazole moieties. nih.gov This process starts with the synthesis of methyl 4-hydrazinylbenzoate from 4-hydrazinylbenzoic acid. nih.gov Separately, various substituted chalcones are prepared. nih.gov The final step involves the cyclization of these chalcones with methyl 4-hydrazinylbenzoate to yield the target compounds. nih.gov

Green Chemistry Principles in Benzohydrazide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. This has led to the exploration of green chemistry principles in the synthesis of benzohydrazides, focusing on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. wisdomlib.orgarkat-usa.org This technique has been successfully applied to the synthesis of aromatic hydrazides, often leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.netnih.gov For instance, the hydrazinolysis of esters with hydrazine hydrate can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent. researchgate.net This not only speeds up the reaction but also simplifies the work-up procedure. researchgate.netrasayanjournal.co.in The synthesis of benzimidazole (B57391) derivatives, which share structural similarities with some benzohydrazide analogues, has been shown to be significantly more efficient using microwave irradiation, with reaction times reduced to minutes and yields as high as 90%. wisdomlib.org

| Reaction | Conventional Method Time | Microwave-Assisted Time | Reference |

| Synthesis of N'-benzylidene-2-hydroxybenzohydrazides | - | 8-10 min | researchgate.net |

| Synthesis of an intermediate of benazepril | 29 hours | 4 min | nih.gov |

| Synthesis of benzimidazolyl chalcones | - | 30 seconds - 2 minutes | rasayanjournal.co.in |

| Synthesis of benzimidazole | Significantly longer | 4 minutes | wisdomlib.org |

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. jscimedcentral.com Solvent-free synthesis, often combined with techniques like grinding or microwave irradiation, offers a highly efficient and eco-friendly alternative for the preparation of hydrazides. researchgate.netrawdatalibrary.net One such method involves grinding a carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net The reaction often proceeds to completion within minutes, and the solid product can be easily purified by crystallization, avoiding the use of large volumes of solvents. researchgate.net This approach has been successfully used for the synthesis of various hydrazides from their corresponding carboxylic acids. researchgate.net

The synthesis of N'-benzylidene-2-hydroxybenzohydrazides has also been achieved using a microwave-assisted solvent-free method, with yields ranging from 62-80% in just 8-10 minutes. researchgate.net This highlights the synergistic benefits of combining microwave technology with solvent-free conditions.

Derivatization Strategies for this compound

The hydrazide functional group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse biological properties.

Synthesis of Schiff Bases from Pyrrolyl Benzohydrazides

Schiff bases are readily synthesized through the condensation reaction of a hydrazide with an aldehyde or ketone. nih.govresearchgate.net For instance, 4-(1H-pyrrol-1-yl)benzohydrazide can be reacted with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol (B145695) to yield the corresponding Schiff bases. researchgate.net This reaction is a common strategy to create new compounds with potential antimicrobial and other biological activities. researchgate.net The formation of the characteristic azomethine group (-C=N-) is confirmed by spectroscopic methods. nih.gov

| Starting Hydrazide | Aldehyde/Ketone | Resulting Schiff Base | Reference |

| 4-(1H-pyrrol-1-yl)benzohydrazide | Aromatic Aldehydes | N'-(arylidene)-4-(1H-pyrrol-1-yl)benzohydrazide | researchgate.net |

| 5-aminopyrazole derivatives | 4-(piperidin-1-yl) benzaldehyde | Pyrazole-tethered Schiff Base | nih.gov |

| Mesalazine | Pyrrole-2-carbaldehyde | 5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid | researchgate.net |

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a valuable heterocyclic motif in medicinal chemistry. rsc.org A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acyl hydrazides. jchemrev.comnih.gov One method involves reacting a hydrazide, such as a pyrrolyl benzohydrazide, with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

Another approach is the oxidative cyclization of N-acylhydrazones, which are formed from the reaction of a hydrazide with an aldehyde. nih.gov Various oxidizing agents can be employed for this cyclization. jchemrev.com Additionally, 5-substituted-1,3,4-oxadiazole-2-thiols can be prepared from acyl hydrazides by reaction with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.com A series of 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol has been synthesized and has shown promising antimycobacterial activity. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Acyl hydrazide, Aromatic acid | POCl3 | 2,5-disubstituted 1,3,4-oxadiazole | nih.gov |

| Acyl hydrazide, Carbon disulfide, Base | Acid | 5-substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |

| N-acylhydrazone | Oxidizing agent | 2,5-disubstituted 1,3,4-oxadiazole | nih.gov |

Preparation of Pyrrolyl Hydrazone Metal Complexes

Schiff bases derived from pyrrolyl benzohydrazides can act as ligands to form coordination complexes with various metal ions. nih.gov The nitrogen atom of the azomethine group and often an oxygen or other heteroatom from the hydrazide or aldehyde/ketone moiety can coordinate with the metal center. For example, a bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, has been synthesized and used to prepare Co(II) and Cu(II) complexes. nih.gov The formation of these metal complexes can enhance the biological activity of the parent Schiff base.

N-Substitution Reactions of the Hydrazide Moiety

The nitrogen atoms of the hydrazide group in this compound can undergo various substitution reactions to yield a range of derivatives. For instance, N'-substituted benzohydrazides can be synthesized. thepharmajournal.com

A common strategy involves the reaction of a pyrrolyl benzohydrazide with an acyl chloride or a carboxylic acid. For example, 4-(1H-pyrrol-1-yl) benzoic acid hydrazide can be treated with chloroacetyl chloride to yield N-1-(2-chloroacetyl)-4-(1H-pyrrol-1-yl) benzohydrazide. This intermediate can then be reacted with various aromatic amines to produce N-1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazide derivatives. researchgate.net

Similarly, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide can be reacted with substituted phenylacetic acids using a coupling agent to prepare 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides. nih.gov These N-substituted derivatives have been investigated for their potential as enzyme inhibitors. nih.gov

Functionalization of the Pyrrole Ring

The pyrrole ring within this compound and its analogues is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. byjus.commasterorganicchemistry.com The nitrogen atom's lone pair of electrons contributes to the π-system, increasing the ring's nucleophilicity. This inherent reactivity allows for the introduction of various functional groups, primarily at the C2 and C5 positions, which are electronically favored due to the superior stabilization of the intermediate carbocation (arenium ion) compared to substitution at the C3 or C4 positions. chemistrysteps.comyoutube.com Key methodologies to modify the pyrrole moiety include formylation, acylation, and arylation.

Electrophilic Formylation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. organic-chemistry.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic species, a chloroiminium ion, is then attacked by the electron-rich pyrrole ring. chemistrysteps.comwikipedia.org Subsequent hydrolysis of the iminium ion intermediate yields the corresponding pyrrole-2-carbaldehyde. organic-chemistry.org This transformation is a cornerstone for introducing an aldehyde group, which can serve as a versatile handle for further synthetic modifications. ijpcbs.com

Table 1: Vilsmeier-Haack Formylation of Pyrrole Derivatives

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| Pyrrole | DMF, POCl₃ | Pyrrole-2-carbaldehyde | ijpcbs.com |

| N-Arylpyrrole | DMF, POCl₃ | 2-Formyl-N-arylpyrrole | organic-chemistry.orgnumberanalytics.com |

This table illustrates the general application of the Vilsmeier-Haack reaction for formylating reactive aromatic and heteroaromatic substrates.

Electrophilic Acylation

Friedel-Crafts acylation is another fundamental electrophilic aromatic substitution reaction used to install acyl groups onto the pyrrole ring. masterorganicchemistry.com This reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. nih.gov The regiochemical outcome of the acylation (substitution at the C2 versus the C3 position) can be highly dependent on the reaction conditions, particularly the nature of the N-substituent and the strength of the Lewis acid. nih.gov

For instance, studies on the acylation of N-p-toluenesulfonylpyrrole have demonstrated that the choice and amount of Lewis acid can direct the substitution pattern. Using a strong Lewis acid like aluminum chloride (AlCl₃) can favor the formation of the 3-acylpyrrole isomer. nih.gov This is attributed to the formation of specific organoaluminum intermediates that influence the regioselectivity. nih.gov In contrast, milder conditions or different catalysts might lead to a predominance of the 2-acylpyrrole product. nih.gov

Table 2: Influence of AlCl₃ on the Regioselectivity of Acylation of N-p-Toluenesulfonylpyrrole with Acetic Anhydride

| Equivalents of AlCl₃ | 3-Acetyl Isomer (%) | 2-Acetyl Isomer (%) | Starting Material (%) |

|---|---|---|---|

| 1.5 | 48 | 37 | 15 |

| 1.2 | 19 | 61 | 20 |

| 1.0 | 12 | 36 | 52 |

Data derived from research on the acylation of N-p-toluenesulfonylpyrrole, demonstrating the catalyst's role in directing substitution. nih.gov

Palladium-Catalyzed C2-Arylation

Modern cross-coupling methods offer powerful alternatives for the functionalization of the pyrrole ring. Direct C2-arylation of N-acyl pyrroles with aryl halides has been achieved using a palladium catalyst, such as Pd(PPh₃)₄, in combination with a silver carbonate (Ag₂CO₃) co-catalyst. rsc.org This protocol provides a direct route to synthesize valuable 2-arylpyrroles, which are important structural motifs. rsc.org The reaction demonstrates good tolerance for various functional groups on the aryl halide partner and proceeds in moderate to good yields. rsc.org This method highlights a contemporary strategy for C-H activation and functionalization, creating a C-C bond directly on the pyrrole core. rsc.org

Table 3: Palladium-Catalyzed Direct C2-Arylation of N-Benzoylpyrrole

| Aryl Halide | Catalyst | Co-catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Ag₂CO₃ | N-Benzoyl-2-phenylpyrrole | 78 | rsc.org |

| 4-Iodotoluene | Pd(PPh₃)₄ | Ag₂CO₃ | N-Benzoyl-2-(p-tolyl)pyrrole | 75 | rsc.org |

| 4-Bromoanisole | Pd(PPh₃)₄ | Ag₂CO₃ | N-Benzoyl-2-(4-methoxyphenyl)pyrrole | 62 | rsc.org |

This table showcases the utility of palladium catalysis for the direct arylation of N-acyl pyrroles. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer insights into the chemical environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole ring, the benzene (B151609) ring, and the hydrazide moiety. Based on data from related structures, the following proton chemical shifts (δ) can be predicted. nih.govresearchgate.net

The protons of the hydrazide group (-NH-NH₂) typically appear as two separate signals in the downfield region of the spectrum. The -NH proton adjacent to the carbonyl group is expected to resonate at a higher chemical shift (around δ 9.80-10.5 ppm) due to the deshielding effect of the carbonyl group. The terminal -NH₂ protons are expected to appear as a broader signal at a lower chemical shift.

The aromatic protons on the benzene ring will present as a complex multiplet pattern in the range of δ 6.85-7.90 ppm. The substitution pattern on the benzene ring influences the exact chemical shifts and coupling constants. For a meta-substituted pattern as in this compound, a combination of triplets and doublets is anticipated.

The protons of the pyrrole ring are expected to appear as triplets. The protons at the C2 and C5 positions (α-protons) would resonate at a slightly different field than the protons at the C3 and C4 positions (β-protons), typically in the range of δ 6.3-6.4 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH (hydrazide) | 9.80 - 10.50 | Singlet |

| -NH₂ (hydrazide) | ~4.40 | Broad Singlet |

| Aromatic-H | 6.85 - 7.90 | Multiplet |

| Pyrrole-H (α) | ~6.40 | Triplet |

| Pyrrole-H (β) | ~6.30 | Triplet |

Note: The predicted data is based on the analysis of related benzohydrazide and pyrrole derivatives. nih.govresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the pyrrole carbons. nih.gov

The carbonyl carbon (C=O) of the hydrazide group is the most deshielded carbon and is expected to appear at the lowest field, typically around δ 167.5 ppm. The carbon atoms of the benzene ring will resonate in the aromatic region (δ 105-140 ppm), with the carbon atom attached to the pyrrole nitrogen appearing at a lower field due to the electron-withdrawing nature of the nitrogen. The carbons of the pyrrole ring will also appear in the aromatic region, with the α-carbons (C2/C5) and β-carbons (C3/C4) showing distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~167.5 |

| Aromatic-C | 105 - 140 |

| Pyrrole-C | 105 - 140 |

Note: The predicted data is based on the analysis of related benzohydrazide and pyrrole derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as the aromatic C-H and C=C bonds. nih.govresearchgate.netnih.gov

The N-H stretching vibrations of the hydrazide group are expected to appear as strong bands in the region of 3191–3378 cm⁻¹. The C=O stretching vibration of the carbonyl group in the hydrazide moiety will give a strong absorption band typically in the range of 1642–1700 cm⁻¹. The presence of the pyrrole and benzene rings will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Hydrazide) | 3191 - 3378 | Stretching |

| C=O (Carbonyl) | 1642 - 1700 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1300 - 1400 | Stretching |

Note: The predicted data is based on the analysis of related benzohydrazide and pyrrole derivatives. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In ESI-MS (Electrospray Ionization Mass Spectrometry), the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (C₁₁H₁₁N₃O), the expected molecular weight is approximately 201.23 g/mol . The mass spectrum would therefore show a prominent peak for the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 202.24. nih.gov

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzohydrazide derivatives involve cleavage of the N-N bond and the C-N bond, leading to characteristic fragment ions. The loss of the pyrrole ring or the entire hydrazide moiety can also be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~202.24 | Molecular Ion |

| [M-NH₂]⁺ | ~186.22 | Loss of amino group |

| [C₇H₅O]⁺ | ~105.11 | Benzoyl cation |

| [C₄H₄N]⁺ | ~66.08 | Pyrrolyl cation |

Note: The predicted data is based on the molecular formula and common fragmentation patterns of related compounds. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

For this compound, X-ray analysis would be expected to reveal the planarity of the pyrrole and benzene rings and the dihedral angle between them. It would also provide detailed information on the geometry of the hydrazide group and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For this compound, with the chemical formula C₁₁H₁₁N₃O, the theoretical elemental composition can be calculated. nih.gov Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and empirical formula of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₁N₃O)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 65.66 |

| Hydrogen (H) | 5.51 |

| Nitrogen (N) | 20.88 |

| Oxygen (O) | 7.95 |

Note: These are the calculated theoretical percentages based on the molecular formula.

Chemical Reactivity and Transformation Studies of 3 1h Pyrrol 1 Yl Benzohydrazide

Oxidation Reactions

The hydrazide functional group within 3-(1H-pyrrol-1-yl)benzohydrazide is the primary site for oxidative transformations. Depending on the oxidizing agent and reaction conditions, different products can be obtained.

One common oxidation pathway for aromatic hydrazides involves their conversion to the corresponding carboxylic acid. For instance, studies on benzhydrazide, a closely related compound, have shown that it can be cleanly oxidized to benzoic acid. Current time information in Bangalore, IN.nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can achieve this transformation, typically under heating.

Alternatively, milder oxidizing agents can lead to the formation of N-acyl-N'-aroyldiazenes. A recent development in this area is the use of metal-free, recyclable oxoammonium salts, such as Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), for the efficient oxidation of aromatic hydrazides to their corresponding diazenes at room temperature. odu.eduacs.org This method is noted for its green credentials and high chemoselectivity. acs.org Copper(II) complexes in the presence of air have also been utilized to catalyze the aerobic oxidation of hydrazides to generate azo intermediates, which can be trapped in situ. arkat-usa.org The oxidation of hydrazides can also proceed via radical mechanisms, with studies on isoniazid (B1672263) indicating the formation of an acyl radical as a key intermediate. rsc.org

The pyrrole (B145914) ring, being electron-rich, is also susceptible to oxidation, though this often leads to polymerization or ring-opening under harsh conditions. Careful selection of reagents is therefore crucial to selectively oxidize the hydrazide moiety without affecting the pyrrole ring.

Table 1: Representative Oxidation Reactions of Aromatic Hydrazides

| Oxidizing Agent | Product Type | Reference |

| Potassium Permanganate | Carboxylic Acid | Current time information in Bangalore, IN.nih.gov |

| Hexachloroiridate(IV) | Carboxylic Acid | nih.gov |

| Bobbitt's Salt (Oxoammonium Salt) | Aromatic Diazene | odu.eduacs.org |

| Copper(II)/Air | Azo Intermediate | arkat-usa.org |

Reduction Reactions

The reduction of this compound can target either the carbonyl group of the hydrazide or the aromatic rings. The specific product obtained depends on the reducing agent and the reaction conditions employed.

The hydrazide moiety can be reduced to the corresponding hydrazine (B178648) or amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the amide-like carbonyl group. The complete reduction of the hydrazide would likely yield 3-(1H-pyrrol-1-yl)benzylamine and ammonia.

Milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides or hydrazides under standard conditions. However, the reduction of related N,N-dimethylhydrazones to their corresponding hydrazines has been successfully achieved using amine borane (B79455) complexes, suggesting a potential route for the selective reduction of the C=N bond if the hydrazide is first converted to a hydrazone. nih.gov The Wolff-Kishner reduction, which utilizes hydrazine and a strong base at high temperatures, is a classic method for converting ketones to methylene (B1212753) groups via a hydrazone intermediate, but it is not directly applicable to the reduction of the hydrazide functional group itself. organicchemistrydata.org

The aromatic pyrrole and benzene (B151609) rings can undergo catalytic hydrogenation under high pressure and in the presence of catalysts like rhodium or ruthenium. This would lead to the saturation of the rings, forming 3-(pyrrolidin-1-yl)cyclohexanecarbohydrazide. The benzene ring is generally more resistant to reduction than the pyrrole ring.

Table 2: Potential Reduction Products of this compound

| Reducing Agent/Method | Potential Product(s) | Notes | Reference |

| Lithium Aluminum Hydride | 3-(1H-pyrrol-1-yl)benzylamine | Complete reduction of the hydrazide moiety. | |

| Catalytic Hydrogenation | 3-(Pyrrolidin-1-yl)cyclohexanecarbohydrazide | Saturation of both aromatic rings. | |

| Amine Borane Complexes | 3-(1H-pyrrol-1-yl)benzoylhydrazine (from hydrazone) | Reduction of a hydrazone derivative. | nih.gov |

Substitution Reactions on the Benzene and Pyrrole Rings

The presence of two aromatic rings in this compound allows for a variety of electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring.

On the pyrrole ring, the nitrogen atom's lone pair is delocalized into the ring, making it highly activated towards electrophilic attack. Electrophilic substitution on pyrrole and its derivatives occurs preferentially at the C2 (alpha) position, as the carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (beta) position (two resonance structures). onlineorganicchemistrytutor.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the pyrrole ring of this compound are expected to yield the 2-substituted pyrrole derivative.

On the benzene ring, there are two substituents to consider: the 1H-pyrrol-1-yl group at position 3 and the carbohydrazide (B1668358) group at position 1. The 1H-pyrrol-1-yl group, due to the nitrogen's lone pair, is an activating group and an ortho, para-director. organicchemistrytutor.commasterorganicchemistry.com The carbohydrazide group (-CONHNH2) is expected to be a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. ulethbridge.ca

When multiple substituents are present on a benzene ring, the directing effect of the more strongly activating group typically dominates. In this case, the activating pyrrol-1-yl group will direct incoming electrophiles to its ortho and para positions. The positions ortho to the pyrrole group are C2 and C4, and the position para is C6. The position C1 is already substituted. Therefore, electrophilic substitution on the benzene ring is most likely to occur at the C2, C4, and C6 positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Directing Group(s) | Predicted Position(s) of Substitution | Reference(s) |

| Pyrrole Ring | -N (activating) | C2 and C5 | onlineorganicchemistrytutor.com |

| Benzene Ring | -1H-pyrrol-1-yl (activating, o,p-director) -CONHNH2 (deactivating, m-director) | C2, C4, and C6 | organicchemistrytutor.commasterorganicchemistry.comulethbridge.ca |

Cyclization Reactions Involving Pyrrole or Hydrazide Moieties

The hydrazide moiety of this compound is a versatile functional group that can participate in a variety of cyclization reactions to form five-membered heterocyclic rings, which are of significant interest in medicinal chemistry.

One of the most common transformations is the conversion of benzohydrazides into 1,3,4-oxadiazoles . This can be achieved by reacting the hydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride) followed by dehydration, or through oxidative cyclization of acylhydrazones. organic-chemistry.orgresearchgate.net For example, reaction with an aldehyde to form an N-acylhydrazone, followed by oxidation with an agent like ceric ammonium (B1175870) nitrate, can yield a 2,5-disubstituted 1,3,4-oxadiazole (B1194373). researchgate.net

Benzohydrazides are also key precursors for the synthesis of 1,2,4-triazoles . A common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base. raco.catchemistryjournal.net Alternatively, reaction with carbon disulfide in a basic medium, followed by treatment with hydrazine, can lead to the formation of a triazole ring. chemistryjournal.netnih.gov

Furthermore, the hydrazide can be used to construct pyrazole (B372694) rings. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.tryoutube.com While this compound itself is the hydrazine component, it can react with various 1,3-dicarbonyl compounds to afford substituted pyrazoles. dergipark.org.trresearchgate.net

While less common, intramolecular cyclization involving the pyrrole ring and the hydrazide side chain could potentially occur under specific conditions, leading to the formation of fused heterocyclic systems, although this would likely require activation of one of the reaction partners.

Table 4: Common Cyclization Reactions of Benzohydrazides

| Reagent(s) | Heterocyclic Product | Reference(s) |

| Carboxylic Acid/Derivative, Dehydrating Agent | 1,3,4-Oxadiazole | organic-chemistry.orgresearchgate.net |

| Isothiocyanate, Base | 1,2,4-Triazole | raco.catchemistryjournal.net |

| Carbon Disulfide, Base, Hydrazine | 1,2,4-Triazole | chemistryjournal.netnih.gov |

| 1,3-Dicarbonyl Compound | Pyrazole | dergipark.org.tryoutube.comresearchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Protein-Ligand Interaction Profiling

Molecular docking studies on derivatives of 3-(1H-pyrrol-1-yl)benzohydrazide have been instrumental in elucidating their mechanism of action at a molecular level, particularly as potential antitubercular agents. These studies have primarily focused on key enzymes in Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).

Research has shown that pyrrolyl benzohydrazide (B10538) derivatives effectively fit within the binding pocket of InhA. nih.gov The interactions are characterized by a network of hydrogen bonds, which are crucial for the stability of the ligand-protein complex. For instance, studies on N'-(substituted)-4-(1H-pyrrol-1-yl)benzoylhydrazide derivatives revealed significant hydrogen bonding interactions with key amino acid residues like TYR158 and THR196, as well as the cofactor NAD+. nih.govresearchgate.net The carbonyl group of the benzohydrazide moiety and the nitrogen atoms of the hydrazide linker are frequently involved in these hydrogen bonds. nih.gov

In studies targeting DHFR, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have demonstrated the ability to form multiple hydrogen bonds within the enzyme's active site. The oxygen atom of the carbonyl group in the benzohydrazide structure has been observed to interact with the hydrogen atoms of amino acid residues such as ARG60 and ARG32, while the NH group of the hydrazide can form a hydrogen bond with the oxygen of GLN28. nih.gov These interactions are often similar to those of known inhibitors, suggesting a comparable mechanism of action. nih.gov The pyrrole (B145914) ring itself also contributes to the binding through favorable electronic properties that enhance interactions with enzymes and receptors. nih.gov

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Pyrrolyl benzohydrazides | InhA (M. tuberculosis) | TYR158, THR196, NAD+ | Hydrogen Bonding |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives | DHFR (M. tuberculosis) | ARG60, ARG32, GLN28 | Hydrogen Bonding |

Active Site Binding Affinity Prediction

The binding affinity of a ligand to its target protein is a critical determinant of its potential efficacy. In computational studies, this is often quantified by a docking score, which represents the estimated free energy of binding. A lower (more negative) docking score generally indicates a higher binding affinity.

For a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and their 2,5-dimethylpyrrol analogs, docking studies against InhA (PDB ID: 2NSD) and DHFR (PDB ID: 1DF7) have yielded significant insights. The consensus scores for these compounds against the InhA protein ranged from 5.38 to 8.74, indicating strong intermolecular interactions. nih.gov Similarly, when docked against DHFR, the consensus scores were in the range of 4.29 to 6.09. nih.gov

| Derivative Series | Target Protein (PDB ID) | Docking Score Range (Consensus Score) | Reference |

| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | InhA (2NSD) | 5.38 - 8.74 | nih.gov |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | DHFR (1DF7) | 4.29 - 6.09 | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex over time. MD simulations are used to assess the reliability of docking poses and to understand the dynamic behavior of the ligand within the binding site.

MD simulations have been employed to validate the stability of docked conformations of related benzoylhydrazone and pyrrolyl benzohydrazide derivatives. researchgate.netnih.gov A key metric used in these simulations is the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD profile over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains stably bound in the active site. For instance, in a study of benzoylhydrazone derivatives, a stable protein backbone RMSD fluctuating around 3.0 Å indicated a stable system. nih.gov

These simulations can confirm that the binding mode is stable and that key interactions, such as hydrogen bonds, are maintained throughout the simulation. nih.gov This provides greater confidence in the predicted binding mode and the potential efficacy of the compound.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide valuable information about a molecule's reactivity, stability, and electronic properties.

DFT studies on related heterocyclic compounds have been used to analyze their electronic characteristics, which are crucial for their biological activity. scielo.br Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor; a smaller gap suggests higher reactivity and greater polarizability, while a larger gap indicates greater kinetic stability. scielo.br

For example, in a series of imidazole-based 1,2,3-triazoles, DFT calculations were used to determine their optimization energy and HOMO-LUMO gaps, providing insights into their relative stability and reactivity. scielo.br Such analyses help in understanding why certain derivatives in a series exhibit higher biological activity than others. DFT has also been used to investigate the E/Z isomerization of pyrrolyl benzohydrazide derivatives, confirming the more stable isomeric forms. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. In silico ADMET prediction tools are used to assess these properties computationally, helping to identify potential liabilities early in the drug discovery process.

Numerous studies on pyrrolyl benzohydrazide derivatives have included in silico ADMET predictions. mdpi.comnih.gov These predictions analyze various parameters, including physicochemical properties (e.g., molecular weight, logP), absorption (e.g., gastrointestinal absorption, blood-brain barrier penetration), distribution (e.g., plasma protein binding), metabolism, and toxicity (e.g., mutagenicity, carcinogenicity). mdpi.comjapsonline.com

For instance, ADME analyses performed using tools like SwissADME and ProTox-II can predict whether a compound adheres to drug-likeness rules, such as Lipinski's Rule of Five. mdpi.comjapsonline.com Predictions for various pyrrole-based compounds have indicated good potential for oral absorption and favorable drug-like characteristics. researchgate.net Toxicity predictions can flag potential issues, such as genotoxicity or hepatotoxicity, guiding the modification of the chemical structure to mitigate these risks. mdpi.com These in silico assessments are crucial for optimizing lead compounds and prioritizing which derivatives should be advanced to more resource-intensive in vitro and in vivo testing.

| ADMET Parameter | Predicted Property | Importance in Drug Design |

| Absorption | Gastrointestinal (GI) absorption | Determines the fraction of an oral dose that reaches systemic circulation. |

| Distribution | Blood-Brain Barrier (BBB) penetration | Crucial for drugs targeting the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) inhibition | Predicts potential drug-drug interactions. |

| Excretion | Clearance | Determines the rate at which the drug is removed from the body. |

| Toxicity | Mutagenicity (Ames test) | Assesses the potential to cause genetic mutations. |

| Hepatotoxicity | Predicts the risk of liver damage. |

In Vitro Biological Interaction Studies and Mechanistic Insights

Antimicrobial Activity Evaluation

The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. The pyrrole-benzohydrazide scaffold has emerged as a promising framework in this endeavor.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of 3-(1H-pyrrol-1-yl)benzohydrazide have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 100 µg/mL. nih.gov One particular compound from this series showed the highest activity at an MIC of 0.8 µg/mL. nih.gov

Another study focused on pyrrole-ligated 1,3,4-oxadiazoles, which can be synthesized from pyrrole (B145914) platforms and benzohydrazides, showed activity against Escherichia coli and Staphylococcus aureus. nih.gov The structural and electronic properties of the substituents on the benzohydrazide (B10538) portion of the molecule were found to influence the antibacterial efficacy. nih.gov Furthermore, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs also displayed good antimicrobial activity, with some compounds showing MIC values between 1–4 μg/mL. researchgate.net

The mechanism of action for some of these derivatives is thought to involve the inhibition of essential bacterial enzymes like enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR). nih.gov Molecular docking studies have supported this, showing that these compounds can bind to the active sites of these enzymes in a manner similar to known inhibitors. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound Series | Bacterial Strain(s) | MIC Range (µg/mL) | Notable Finding |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Various | 0.8 - 100 | One compound exhibited the highest activity with an MIC of 0.8 µg/mL. nih.gov |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Various | 1 - 4 | Several compounds displayed good antimicrobial activity in this range. researchgate.net |

| Pyrrole-ligated 1,3,4-oxadiazoles | E. coli, S. aureus | Not specified | Activity was dependent on the substituents on the benzohydrazide moiety. nih.gov |

Antifungal Efficacy Against Fungal Strains

In addition to antibacterial properties, derivatives of this compound have been assessed for their effectiveness against various fungal pathogens. The hydrazide-hydrazone linkage is a common feature in many compounds exhibiting antifungal activity. thepharmajournal.comekb.eg

A study involving a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs demonstrated that several of these compounds possess good antifungal activity, with some showing a Minimum Inhibitory Concentration (MIC) of 1–4 μg/mL against tested strains. researchgate.net Another study reported that certain pyrrole-ligated 1,3,4-oxadiazoles, synthesized from pyrrole-2-carbaldehyde and benzohydrazide, exhibited antifungal properties. nih.gov The specific activity was influenced by the nature of the substituents on the molecule. nih.gov

Research on novel pyrrole derivatives has shown that these compounds can inhibit the growth of important human pathogens, including the yeast Candida albicans and filamentous fungi like Aspergillus fumigatus and Fusarium oxysporum. nih.gov For example, some compounds demonstrated better efficacy against C. albicans than against the tested bacterial strains. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Compound Series | Fungal Strain(s) | MIC Range (µg/mL) | Notable Finding |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Candida albicans and others | 1 - 4 | Several compounds showed potent antifungal activity. researchgate.net |

| Pyrrole-ligated 1,3,4-oxadiazoles | Not specified | Not specified | Antifungal activity was observed and was structure-dependent. nih.gov |

| Substituted pyrroles and fused pyrimidines/triazines | C. albicans, A. fumigatus, F. oxysporum | Not specified | Some compounds showed a greater effect on yeast and filamentous fungi than on bacteria. nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a significant global health issue, and the development of new antitubercular drugs is a priority. The benzohydrazide structure is a key component of isoniazid (B1672263), a first-line antituberculosis drug, making this class of compounds particularly interesting for antitubercular research. nih.gov

Several studies have highlighted the potential of this compound derivatives against Mycobacterium tuberculosis. A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs were evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. researchgate.net A number of these compounds exhibited promising activity, with MIC values in the range of 1–2 μg/mL. researchgate.net Importantly, these compounds were found to be active at non-cytotoxic concentrations when tested against mammalian Vero cell lines and A549 lung adenocarcinoma cells. researchgate.net

In a related study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides also showed strong antitubercular properties. nih.gov The most active compound in this series had an MIC of 0.8 µg/mL. nih.gov The proposed mechanism of action for these compounds is the dual inhibition of enoyl ACP reductase and dihydrofolate reductase, which are crucial for the survival of M. tuberculosis. nih.gov

Interactive Data Table: Antitubercular Activity of this compound Derivatives

| Compound Series | M. tuberculosis Strain | MIC Range (µg/mL) | Notable Finding |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | H37Rv | 1 - 2 | Several compounds showed significant activity at non-cytotoxic concentrations. researchgate.net |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | H37Rv | 0.8 - >100 | The most potent compound had an MIC of 0.8 µg/mL. nih.gov |

Anticancer Activity Against Various Cell Lines

The search for novel anticancer agents is another critical area of drug discovery where pyrrole-benzohydrazide derivatives have shown promise. These compounds have been investigated for their ability to kill cancer cells and to understand the underlying molecular mechanisms.

Cytotoxicity Assessment in Cancer Cell Lines

The cytotoxic effect of this compound derivatives has been evaluated against a panel of human cancer cell lines. In one study, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs were tested for their cytotoxic activity (IC50) against A549 lung adenocarcinoma cells. researchgate.net The results indicated that these compounds exhibit their antitubercular effects at concentrations that are not harmful to these cancer cells, suggesting a degree of selectivity. researchgate.net

Another study on novel pyrrole hydrazones, synthesized from a pyrrole hydrazide, investigated their antiproliferative activity against human keratinocytes (HaCaT) and melanoma (SH-4) cells. nih.gov One of the compounds, designated as 1C, was found to be the most selective against melanoma cells, with an IC50 value of 44.63 ± 3.51 μM. nih.gov

A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, was evaluated for its antineoplastic properties in two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound significantly inhibited the replication of both HNSCC cell lines without causing significant cytotoxic effects on normal human dermal fibroblasts and keratinocytes at effective concentrations. mdpi.com

Interactive Data Table: Cytotoxicity of this compound Derivatives

| Compound/Series | Cancer Cell Line(s) | IC50 Value (µM) | Notable Finding |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | A549 (lung adenocarcinoma) | Not specified | Showed low cytotoxicity, indicating selectivity for mycobacteria. researchgate.net |

| Pyrrole hydrazone 1C | SH-4 (melanoma) | 44.63 ± 3.51 | Exhibited the highest selectivity for melanoma cells among the tested compounds. nih.gov |

| RDS 60 | HNSCC | Not specified | Inhibited cancer cell replication without significant toxicity to normal cells. mdpi.com |

Apoptosis Induction and Cell Cycle Modulation

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For derivatives of this compound, research has delved into their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle of cancer cells.

The pyrrole hydrazone compound 1C, which showed selective antiproliferative activity against melanoma cells, was found to exert its cytotoxic effect by inducing apoptosis and causing cell cycle arrest in the S phase. nih.gov This indicates that the compound interferes with DNA synthesis, leading to the death of the cancer cells. nih.gov

The compound RDS 60 was found to have a profound effect on the cell cycle of HNSCC cells. mdpi.com Treatment with 1 μM of RDS 60 for 24 hours disrupted the formation of normal bipolar mitotic spindles and blocked the cell cycle in the G2/M phase, which was associated with the cytoplasmic accumulation of cyclin B1. mdpi.com Consequently, a slightly higher concentration (2 μM) for the same duration induced apoptosis in both HNSCC cell lines. mdpi.com This suggests that RDS 60 acts as a microtubule-depolymerizing agent, similar to nocodazole, leading to mitotic arrest and subsequent apoptosis. mdpi.com

Enzyme Inhibition Assays and Target Identification

While direct enzyme inhibition data for this compound is not currently available, studies on closely related compounds provide a strong rationale for investigating its potential effects on key bacterial enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

There are no specific studies reporting the inhibitory activity of this compound against Dihydrofolate Reductase (DHFR). However, research on related pyrrole-based benzohydrazide derivatives has established DHFR as a significant target. DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor essential for nucleotide synthesis. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacterial cell death. For instance, various N'-(substituted acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides have been synthesized and evaluated as DHFR inhibitors, with some demonstrating potent activity. These findings suggest that the pyrrolyl benzohydrazide scaffold has the potential for DHFR inhibition, but specific testing on the 3-(1H-pyrrol-1-yl) isomer is required to confirm this.

Enoyl ACP Reductase (InhA) Inhibition

Similar to DHFR, there is no direct experimental evidence for the inhibition of Enoyl-acyl carrier protein (ACP) reductase (InhA) by this compound. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The inhibition of InhA is a validated strategy for the development of antitubercular agents. Studies on derivatives such as N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide have shown significant inhibitory potential against the InhA enzyme. Molecular docking studies of these related compounds have elucidated potential binding interactions within the InhA active site, but such data is speculative for the 3-(1H-pyrrol-1-yl) isomer without direct experimental validation.

Other Enzyme Targets

No other specific enzyme targets for this compound have been identified in the reviewed scientific literature. Research on analogous compounds has primarily focused on DHFR and InhA due to their established roles in antimicrobial chemotherapy.

Molecular Mechanism of Action at the Cellular and Subcellular Levels

Due to the absence of specific biological studies on this compound, its molecular mechanism of action at the cellular and subcellular levels has not been elucidated. Based on the known mechanisms of its structural analogs, it could be hypothesized that if the compound were to exhibit antimicrobial properties, it might involve the disruption of critical metabolic pathways such as folate biosynthesis or mycolic acid synthesis through the inhibition of enzymes like DHFR and InhA, respectively. However, without experimental data, this remains purely speculative.

Structure Activity Relationship Sar Principles and Design Considerations

Impact of Substituents on Biological Activities

The biological profile of pyrrolyl benzohydrazide (B10538) derivatives can be significantly altered by introducing various substituents at different positions on the scaffold. Research on analogous compounds has demonstrated that the nature, size, and electronic properties of these substituents are critical determinants of potency and mechanism of action.

Similarly, studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides revealed that modifications on the N'-acetyl group influenced their antitubercular and antibacterial activities. nih.gov The introduction of different substituted phenylacetic acids to the benzohydrazide core led to a range of activities, with some derivatives showing potent inhibition of enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov For example, compound 5k from a studied series, featuring a specific substitution, exhibited the highest antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. nih.gov These findings underscore the importance of the N'-substituent on the hydrazide moiety for tuning the biological endpoint.

The pyrrole (B145914) ring itself is another key site for substitution. The addition of methyl groups at the 2 and 5 positions of the pyrrole, as seen in 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives, is a common strategy. nih.gov This substitution can enhance the compound's interaction with biological targets, potentially through improved hydrophobic interactions or by influencing the electronic properties of the pyrrole ring. nih.gov

| Scaffold | Substituent (X) | Position | Observed Effect on Biological Activity |

| N'-Benzylidene Benzohydrazide | -NO₂ | para | Significantly improved α-glucosidase inhibition nih.gov |

| N'-Benzylidene Benzohydrazide | -Cl | para | Moderate influence on α-glucosidase inhibition nih.gov |

| N'-Benzylidene Benzohydrazide | -CH₃ | para | Variable influence on α-glucosidase inhibition nih.gov |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-substituted acetyl)benzohydrazide | Varies | N'-acetyl | Modulated antitubercular and antibacterial activity nih.gov |

Positional Isomerism Effects on Activity Profiles

The spatial arrangement of the pyrrole and benzohydrazide moieties on the central benzene (B151609) ring—known as positional isomerism—is a critical factor that can dramatically alter the biological activity and target selectivity of the compound. The subject compound, 3-(1H-pyrrol-1-yl)benzohydrazide, features a meta-relationship between these two groups. However, its ortho- (2-substituted) and para- (4-substituted) isomers would present different three-dimensional shapes, influencing how they fit into a target's binding site.

For example, research has extensively focused on derivatives of 4-(1H-pyrrol-1-yl)benzoic acid and its corresponding hydrazide. nih.govresearchgate.net This para-arrangement allows for a more linear molecular geometry compared to the meta-isomer. Such a linear scaffold can be advantageous for spanning between different binding pockets within a target protein. In many reported series, the para-substituted analogs, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives, have shown significant potential as dual inhibitors of enzymes in bacterial pathways. nih.gov The specific interactions observed in molecular docking studies, such as hydrogen bonds formed by the benzohydrazide group with amino acid residues like ARG60 and GLN28 in DHFR, are highly dependent on this specific isomeric arrangement. nih.gov

The existence of the 2-(1H-pyrrol-1-yl)benzohydrazide isomer is also noted in chemical databases. bldpharm.com This ortho-isomer would have a more compact structure, with the pyrrole and hydrazide groups in close proximity. This could lead to intramolecular interactions or steric hindrance that would result in a distinct SAR profile compared to the 3- and 4-isomers. While detailed biological data on the direct comparison of all three positional isomers of (1H-pyrrol-1-yl)benzohydrazide is limited in the provided search results, the principles of medicinal chemistry strongly suggest that each isomer would possess a unique activity and selectivity profile.

Pharmacophore Development from Pyrrolyl Benzohydrazide Scaffolds

A pharmacophore model identifies the essential steric and electronic features of a molecule required for its interaction with a specific biological target. For the pyrrolyl benzohydrazide class of compounds, a general pharmacophore can be deduced from various studies on analogous structures. nih.govnih.govnih.gov

The key features typically include:

A Hydrogen Bond Donor (HBD): The -NH- group of the hydrazide is a crucial hydrogen bond donor. nih.gov

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the hydrazide acts as a strong hydrogen bond acceptor. nih.gov Docking studies of related compounds show this group frequently interacting with arginine residues in enzyme active sites. nih.gov

Aromatic/Hydrophobic Regions: The central phenyl ring and the pyrrole ring provide essential hydrophobic and aromatic features that engage in van der Waals and pi-stacking interactions with the target protein. nih.gov

In the development of pyrazole-3-carbohydrazone derivatives as DPP-4 inhibitors, a successful pharmacophore model consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov This model aligns perfectly with the core structure of this compound. The pyrrole ring and the phenyl ring can occupy the two hydrophobic regions, while the hydrazide functional group provides the critical hydrogen bonding elements.

Furthermore, molecular docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives into the active sites of DHFR and enoyl ACP reductase has helped to refine this model. nih.gov The studies identified key interactions with amino acid residues, confirming the importance of the hydrazide moiety for anchoring the ligand in the binding site. nih.gov These models serve as a powerful tool for virtual screening of compound libraries to identify new hits and for guiding the design of more potent derivatives. nih.gov

Ligand Design Strategies for Enhanced Target Selectivity

Achieving selectivity for a desired biological target over off-targets is a major goal in drug design to minimize side effects. For the pyrrolyl benzohydrazide scaffold, several strategies can be employed to enhance target selectivity.

One primary strategy is structure-based design , which utilizes the three-dimensional structure of the target protein. By analyzing the binding pocket, modifications can be made to the ligand to exploit unique features of the target enzyme that are not present in related proteins. For example, in a series of aldose reductase inhibitors, introducing a trifluoroacetyl group onto the pyrrole ring led to enhanced interactions with specific amino acids (Trp20, Tyr48, His110) in the active site, thereby increasing both potency and selectivity against the closely related aldehyde reductase. unipi.it This highlights how a small, strategic modification can capitalize on subtle differences in the target's active site.

Another strategy involves modifying the linker and terminal groups . The flexibility and chemical nature of the hydrazide linker can be altered. For instance, converting the hydrazide into a more rigid heterocyclic ring system, like a 1,3,4-oxadiazole (B1194373) or a triazole, can lock the conformation of the molecule. researchgate.net This rigidity can reduce binding to off-targets by pre-organizing the molecule into a conformation that is optimal only for the intended target. A derivative, 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol, was identified as a promising antitubercular lead compound, demonstrating the success of this approach. researchgate.net

Finally, exploiting positional isomerism , as discussed earlier, is a powerful tool for achieving selectivity. Shifting the pyrrole ring from the 4-position to the 3-position changes the vector and distance of the substituents relative to the core. This can be used to avoid unfavorable steric clashes in an off-target protein while maintaining or improving binding to the desired target. By systematically synthesizing and testing the 2-, 3-, and 4-isomers and their derivatives, researchers can identify the optimal arrangement for selective inhibition.

Advanced Analytical Methods for Research and Development

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 3-(1H-pyrrol-1-yl)benzohydrazide, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical roles.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and quantifying its presence in various samples. A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method would be employed, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Given the aromatic and moderately polar nature of this compound, a C8 or C18 column would be a suitable choice for the stationary phase. nih.govbibliotekanauki.pl

The mobile phase composition is critical for achieving optimal separation. A gradient elution is often preferred over isocratic elution to ensure good resolution of all components in a complex sample. This involves changing the mobile phase composition during the analytical run. A common mobile phase system would consist of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer, possibly with an ion-pairing agent like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com Detection is typically achieved using a UV-Vis detector set at a wavelength where this compound exhibits strong absorbance, which is expected in the UV region due to its aromatic rings. researchgate.net Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Internal Standard | 5-Methyl-2-nitrophenol |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of a chemical reaction in real-time. libretexts.orgrochester.edu In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.org

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases.

For this compound, a silica gel 60 F254 plate would be appropriate, with the F254 indicating the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (at 254 nm). rsc.org The choice of the mobile phase is determined empirically to achieve a good separation between the starting materials and the product, with the product typically having an Rf value between 0.3 and 0.5. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org Visualization can also be achieved using staining reagents like potassium permanganate (B83412) or vanillin, which react with the compounds to produce colored spots. rsc.org

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 Plate |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate Stain |

| Analyte | Reaction mixture, Starting Material Standard, Product Standard |

| Expected Observation | Disappearance of starting material spot and appearance of a new product spot over time. |

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit strong UV absorbance, making this method suitable for determining its concentration in a solution. researchgate.net

The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a pure sample is dissolved in a suitable solvent (one that does not absorb in the same region as the analyte), and its UV-Vis spectrum is recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. rsc.org

Table 3: Illustrative Data for Spectrophotometric Concentration Determination of this compound

| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 260 nm) |

| 2 | 0.150 |

| 4 | 0.300 |

| 6 | 0.450 |

| 8 | 0.600 |

| 10 | 0.750 |

| Unknown Sample | 0.525 |

From the calibration curve generated with the standard data, the concentration of the unknown sample can be calculated.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Diversification

The future development of 3-(1H-pyrrol-1-yl)benzohydrazide analogs hinges on the exploration of innovative and efficient synthetic routes to create a diverse library of derivatives. Traditional methods often provide a solid foundation, but novel methodologies can offer significant advantages in terms of yield, purity, and the ability to introduce a wider range of functional groups.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of related pyrrole-based hydrazides and hydrazones. nih.gov For instance, the synthesis of a novel pyrrole-based hydrazide (vh0) and its corresponding hydrazide–hydrazones demonstrated higher yields (87–94%) and shorter reaction times with microwave irradiation compared to conventional heating methods (55–85%). nih.gov This approach could be systematically applied to the this compound core to rapidly generate a multitude of derivatives for biological screening.

Further diversification can be achieved through multi-component reactions and the use of modern coupling techniques. For example, the Suzuki-Miyaura coupling, traditionally reliant on palladium catalysts, could be explored with alternative catalysts like nickel to synthesize new derivatives. researchgate.net Additionally, established synthetic pathways, such as the reaction of a precursor like methyl 4-(1H-pyrrol-1-yl)benzoate with hydrazine (B178648) hydrate (B1144303), provide a reliable starting point for generating the core hydrazide structure, which can then be elaborated upon. chemicalbook.com The Paal-Knorr condensation is another fundamental reaction for creating the initial pyrrole (B145914) ring, which can be followed by various modifications to the benzohydrazide (B10538) portion. nih.gov

Future synthetic strategies should also focus on creating libraries of compounds where substituents on both the pyrrole and the phenyl ring are systematically varied. This could involve techniques like solid-phase synthesis, which allows for the parallel synthesis of numerous compounds, thereby accelerating the drug discovery process. researchgate.net

| Synthetic Method | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. nih.gov | Rapid generation of a diverse library of hydrazone derivatives. |

| Modern Coupling Reactions (e.g., Suzuki-Miyaura) | Introduction of a wide variety of aryl and heteroaryl groups. researchgate.net | Diversification of the phenyl ring of the benzohydrazide moiety. |

| Multi-Component Reactions | Increased efficiency by combining several steps into one pot. | Streamlined synthesis of complex derivatives from simple precursors. |

| Solid-Phase Synthesis | High-throughput synthesis of compound libraries. researchgate.net | Systematic exploration of structure-activity relationships. |

Deeper Mechanistic Investigations into Biological Activity

While preliminary studies have highlighted the potential of pyrrole-hydrazide derivatives, a deeper understanding of their mechanism of action at the molecular level is crucial for rational drug design. Future research must move beyond initial screening to detailed mechanistic investigations.

Molecular docking studies have been instrumental in predicting the binding modes of related compounds with their biological targets. nih.gov For instance, docking studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed key binding interactions within the active sites of enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (enoyl-ACP) reductase. researchgate.netnih.gov These computational approaches can be applied to this compound and its analogs to identify potential protein targets and elucidate the specific amino acid residues involved in binding. nih.gov This information is invaluable for optimizing the scaffold to enhance potency and selectivity.